
Ethyl 2-phenyloxetane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-phenyloxetane-2-carboxylate is a chemical compound with the IUPAC name this compound . It has a molecular weight of 206.24 and is in liquid form .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, there are general methods for the synthesis of oxetanes. For instance, the Paternò-Büchi reaction is a photochemical reaction between a carbonyl compound and an alkene to give the corresponding oxetane .Molecular Structure Analysis
The InChI code for this compound is1S/C12H14O3/c1-2-14-11(13)12(8-9-15-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ethyl 2-phenyloxetane-2-carboxylate serves as a versatile intermediate in organic synthesis. It has been used in the synthesis of phenylalkyloxiranecarboxylic acid derivatives, showcasing remarkable blood glucose-lowering activities in rats. Such compounds are prepared with specific substituents on the phenyl ring, indicating the compound's utility in developing hypoglycemic agents (Eistetter & Wolf, 1982). Furthermore, it participates in phosphine-catalyzed [4 + 2] annulations to create highly functionalized tetrahydropyridines, demonstrating the compound's role in generating complex nitrogen-containing cycles (Zhu, Lan, & Kwon, 2003).
Biological Activities
In pharmacological research, derivatives of this compound have been evaluated for various biological activities. For instance, its derivatives have been synthesized and tested for their antimalarial activities, offering potential pathways for developing new antimalarial agents (Ningsanont et al., 2003). Additionally, studies on enzymatic kinetic resolution of primary amines using carboxylic acids and their ethyl esters as acyl donors have showcased the compound's significance in achieving high enantioselectivity under optimized conditions (Nechab et al., 2007).
Material Science Applications
This compound also finds applications in material science, particularly in polymer chemistry. For example, its utilization in enzymatically catalyzed oxidative polymerizations offers innovative pathways to synthesize new polymeric materials (Pang, Ritter, & Tabatabai, 2003). Moreover, the compound has been involved in studies focusing on the synthesis and characterization of water-soluble dendritic macromolecules, indicating its role in advancing dendrimer technology (Pesak, Moore, & Wheat, 1997).
Mécanisme D'action
Target of Action
Ethyl 2-phenyloxetane-2-carboxylate is an oxetane derivative. Oxetanes are a class of compounds that have been found to have various biological activities . .
Mode of Action
Oxetanes in general are known to be configurationally unstable , which could potentially influence their interaction with biological targets.
Propriétés
IUPAC Name |
ethyl 2-phenyloxetane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-14-11(13)12(8-9-15-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWGDQUAHXIORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
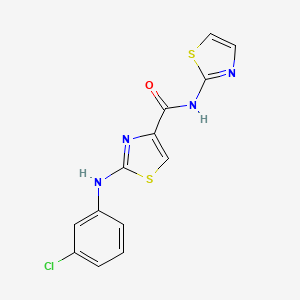
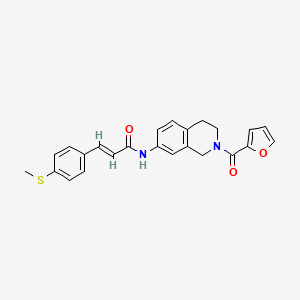


![(Z)-1-benzyl-3-((o-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964779.png)


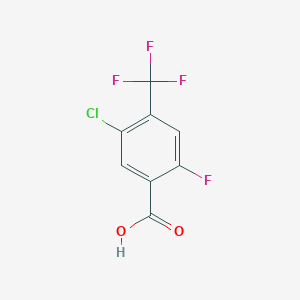
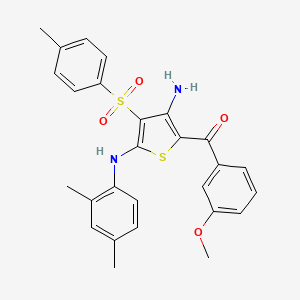
![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)
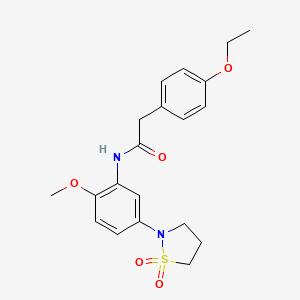
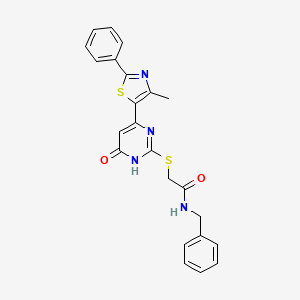
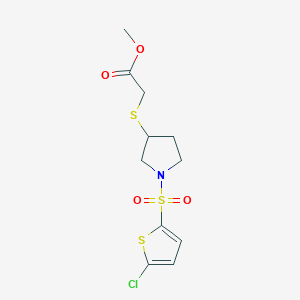
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate](/img/structure/B2964795.png)
